2-cyclopropyl-N4-ethylpyrimidine-4,6-diamine
Description
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Properties
IUPAC Name |
2-cyclopropyl-4-N-ethylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-11-8-5-7(10)12-9(13-8)6-3-4-6/h5-6H,2-4H2,1H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKROLMGDYLTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-N4-ethylpyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrimidine derivatives. Its biological activities have garnered attention due to its potential therapeutic applications, particularly in the fields of medicine and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Notably, it acts as a selective antagonist of the thrombin receptor proteinase activated receptor 1 (PAR1) . This interaction is significant because PAR1 plays a crucial role in coagulation and inflammatory responses.
Key Biological Activities
- Anticoagulant Effects : Inhibition of PAR1 leads to reduced platelet activation and aggregation, contributing to its anticoagulant properties.
- Anticonvulsant Activity : Research indicates that the compound may also exert anticonvulsant effects, potentially useful in treating seizure disorders.
- Anti-inflammatory Properties : By modulating inflammatory pathways, this compound may help alleviate conditions characterized by excessive inflammation.
The mechanism by which this compound exerts its effects involves several biochemical pathways:
- Target Interaction : The primary target is PAR1, where the compound binds and inhibits receptor activation, leading to downstream effects on cellular signaling .
- Cellular Modulation : The compound influences cell signaling pathways and gene expression by interacting with transcription factors and other regulatory proteins .
- Enzyme Interaction : It can modulate enzyme activity by binding to active sites, affecting metabolic pathways and overall cellular function .
Case Studies and Experimental Evidence
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibited PAR1-mediated responses in human platelet models. The inhibition was dose-dependent, showcasing significant anticoagulant effects at lower concentrations.
- Animal Models : In vivo studies revealed that administration of the compound in rat models resulted in reduced thrombus formation without significant side effects at therapeutic doses. However, higher doses led to toxicity, emphasizing the importance of dosage optimization .
- Cell Cycle Arrest : Flow cytometry analyses indicated that the compound could induce cell cycle arrest in cancer cell lines, suggesting potential anticancer properties. Specifically, it was effective against triple-negative breast cancer cells .
Comparison of Biological Activities
| Activity Type | Mechanism | Observed Effects |
|---|---|---|
| Anticoagulant | PAR1 inhibition | Reduced platelet aggregation |
| Anticonvulsant | Modulation of neuronal excitability | Decreased seizure frequency |
| Anti-inflammatory | Inhibition of inflammatory mediators | Reduced inflammation markers |
| Anticancer | Induction of cell cycle arrest | Growth inhibition in cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
